2-(Azidomethyl)-5-(3-bromophenyl)oxazole
Description
Properties
IUPAC Name |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O/c11-8-3-1-2-7(4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAKCQILYMGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Azidomethyl)-5-(3-bromophenyl)oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features an azide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the bromophenyl moiety may contribute to its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Research has indicated that oxazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, derivatives containing oxazole scaffolds have shown activity against various bacterial strains and fungi. In a study evaluating different oxazole derivatives, compounds exhibited varying degrees of inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 50 |
| This compound | E. coli | 30 |
| This compound | C. albicans | 25 |
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines have demonstrated that this compound possesses selective cytotoxic effects. In vitro studies showed that this compound can induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal human cells. For example, IC50 values in cancer cell lines were significantly lower than those observed in non-cancerous cells, suggesting a favorable therapeutic index .
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H460 (lung cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| HUVEC (normal endothelial) | >100 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Cytokine Production : Inflammatory cytokine levels were altered upon treatment with this compound, indicating its potential role in modulating immune responses .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells, leading to increased cell death .
Case Studies
Several case studies highlight the therapeutic potential of oxazole derivatives:
- Anti-Tuberculosis Activity : A related oxazole scaffold demonstrated promising activity against Mycobacterium tuberculosis, suggesting that similar compounds could be explored for anti-tuberculosis applications .
- Cancer Treatment : In a study focused on lung cancer models, treatment with oxazole derivatives resulted in significant tumor size reduction and enhanced survival rates in animal models .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of azole derivatives, including 2-(Azidomethyl)-5-(3-bromophenyl)oxazole. Research indicates that compounds with azole structures can exhibit varying degrees of antibacterial and antifungal activities. For instance, compounds similar to this compound have been tested against various pathogens, showing potential efficacy against strains such as Staphylococcus aureus and Candida albicans .
Drug Development
The azide functional group in this compound allows for further modifications through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for synthesizing complex drug molecules and can lead to the development of new therapeutic agents with enhanced biological activity .
Organic Synthesis
Click Chemistry
The azide moiety enables the application of click chemistry techniques, which are crucial for creating diverse molecular architectures. The ability to form stable triazole linkages through the reaction of azides with alkynes has made compounds like this compound valuable intermediates in organic synthesis . This approach facilitates the rapid assembly of complex structures that are difficult to achieve through traditional synthetic methods.
Heterocyclic Synthesis
The oxazole ring is a key structural motif in many biologically active compounds. The synthesis of derivatives from this compound can lead to novel heterocycles with potential pharmaceutical applications. Studies have shown that modifying the oxazole core can enhance its biological properties, making it a target for further exploration in drug design .
Material Science Applications
Polymer Chemistry
The incorporation of azide functionalities into polymers has been explored for developing advanced materials. The ability to undergo click reactions allows for the functionalization of polymer backbones, leading to materials with tailored properties for specific applications, such as drug delivery systems or smart materials .
Nanotechnology
In nanotechnology, azide-containing compounds like this compound can be used to create nanostructured materials through self-assembly processes. These materials can exhibit unique optical or electronic properties, making them suitable for applications in sensors and photonic devices .
Case Study 1: Antimicrobial Screening
A study evaluated various oxazole derivatives, including those related to this compound, against multiple bacterial strains. The results indicated moderate activity against E. coli and Bacillus subtilis, suggesting that structural modifications could enhance their antimicrobial efficacy .
Case Study 2: Synthesis via Click Chemistry
Research demonstrated the successful application of CuAAC using this compound as a precursor. The resulting triazole derivatives showed promising biological activities, highlighting the compound's utility in drug development .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The table below compares 2-(Azidomethyl)-5-(3-bromophenyl)oxazole with structurally related oxazole and oxadiazole derivatives:
Key Observations :
- Azidomethyl Group : Unique to the target compound, enabling click chemistry applications (e.g., bioconjugation), unlike halogenated or alkylated analogs .
- Oxazole vs. Oxadiazole Cores : Oxadiazoles (e.g., 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole) exhibit greater metabolic stability, whereas oxazoles are more reactive .
Key Challenges :
- Bromophenyl substituents may necessitate palladium-catalyzed cross-coupling for regioselective installation .
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
- Azidomethyl Group: Expected N₃ stretch at ~2100 cm⁻¹ (absent in non-azide analogs) .
- Bromophenyl Group : C-Br stretch at ~533 cm⁻¹, consistent with analogs like 5-(3-bromophenyl)-1,3-oxazole .
NMR Spectroscopy :
- 3-Bromophenyl Protons : Aromatic protons appear as multiplets in δ 6.99–8.00 ppm (DMSO-d₆), similar to 5-(3-bromophenyl)imidazo[2,1-b]oxazole derivatives .
- Azidomethyl Protons : Expected singlet for CH₂N₃ near δ 3.5–4.0 ppm .
Mass Spectrometry :
- Molecular Ion : Expected [M+1]⁺ peak near m/z 293 (calculated for C₁₀H₈BrN₃O). Fragmentation patterns would resemble 2,5-diphenyloxazoles, with cleavage at the oxazole ring .
Preparation Methods
Thermolysis of Vinyl Azides to Azirines
- Conditions: Thermolysis is carried out under an inert argon atmosphere to prevent side reactions.
- Solvent: Acetone is typically used as the solvent.
- Temperature: Controlled heating to induce the vinyl azide conversion to azirine.
- Outcome: Formation of azirine intermediate in situ, which is directly used in the next step without isolation.
Formation of 2-(Bromomethyl)oxazoles
- Reagent: Bromoacetyl bromide is added to the azirine solution.
- Temperature: Reaction performed at 0 to 30 °C to maintain selectivity.
- Stoichiometry: Approximately 1.0 to 1.1 equivalents of bromoacetyl bromide relative to the vinyl azide.
- Reaction Time: Around 3 minutes in batch or short residence time in flow.
- Notes: The reaction mixture becomes acidic due to hydrobromic acid formation; neutralization is required before the next step.
Nucleophilic Substitution with Sodium Azide
- Reagent: Sodium azide (NaN₃) in aqueous solution, typically 1.1 to 1.3 equivalents.
- Base Addition: Neutralization of acidic medium with bases such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) or DIPEA (N,N-diisopropylethylamine) to avoid hydrazoic acid formation.
- Temperature: Room temperature to 50 °C.
- Reaction Time: 5 to 30 minutes, with higher temperatures accelerating the reaction.
- Selectivity: Up to 92% conversion with good selectivity toward azido oxazoles.
Continuous-Flow Process Integration
A continuous-flow setup integrates the three steps into a single, efficient process with the following features:
- Flow Rates: Typically 500 µL/min for reagent streams.
- Reaction Volumes: Small volume PFA tubing reactors (e.g., 1 mL volume) ensure rapid mixing and heat transfer.
- Residence Time: Total residence time for the sequence is approximately 7 to 9 minutes.
- Yield: Good overall yields are achieved, with isolated yields around 57% for similar compounds.
- Advantages: Enhanced safety (due to handling of azides and reactive intermediates in small volumes), better control over reaction parameters, and scalability.
Representative Data Table of Reaction Parameters and Outcomes
| Step | Conditions | Reagents & Equivalents | Temperature (°C) | Time | Conversion/Selectivity (%) | Notes |
|---|---|---|---|---|---|---|
| Thermolysis of vinyl azide | Argon atmosphere, acetone | Vinyl azide (1.0 equiv) | ~80-100 (thermolysis) | Minutes | Quantitative | Azirine intermediate formed in situ |
| Reaction with bromoacetyl bromide | Dry acetone, 0-30 °C | Bromoacetyl bromide (1.0-1.1 equiv) | 0 to 30 | ~3 min | High conversion | Acidic medium formed, needs neutralization |
| Nucleophilic substitution | Aqueous NaN₃, base added | NaN₃ (1.1-1.3 equiv), DBN or DIPEA (1 equiv) | 25-50 | 5-30 min | Up to 92% conversion | Neutralization prevents hydrazoic acid formation |
Research Findings and Notes
- The continuous-flow method offers a significant improvement in safety and efficiency over batch processes, especially important when working with azides and reactive intermediates.
- Neutralization of the acidic medium after the bromoacetyl bromide step is critical to prevent the formation of toxic hydrazoic acid during azide substitution.
- The method is versatile and can be adapted to various substituted vinyl azides, including those bearing bromophenyl groups, to afford 2-(azidomethyl)-5-(3-bromophenyl)oxazole derivatives.
- Optimization studies indicate that increasing the equivalents of sodium azide and reaction temperature can enhance conversion rates without compromising selectivity.
- The integrated process reduces total synthesis time drastically compared to traditional batch methods.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-(Azidomethyl)-5-(3-bromophenyl)oxazole, and how can yields be optimized?
- Methodological Answer : A continuous-flow synthesis approach starting from vinyl azides via azirine intermediates is highly efficient, achieving yields up to 99% under optimized conditions. Key variables include thermolysis temperature (120–150°C), reaction time (15–30 min), and stoichiometric ratios of 2-haloacyl halides. Post-synthetic azidation with NaN₃ ensures functional group retention . Alternative routes involve cyclodehydration of acetylated precursors in acidic media (e.g., acetic anhydride/H₂SO₄), though yields may drop to 56% due to competing side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for verifying the azidomethyl (-CH₂N₃) and bromophenyl moieties. Key spectral markers include:
- ¹H NMR : A singlet at δ 4.2–4.5 ppm for -CH₂N₃ and aromatic protons (δ 7.2–7.8 ppm) for the 3-bromophenyl group.
- ¹³C NMR : A signal near δ 160–165 ppm for the oxazole C2 carbon. IR spectroscopy further confirms the azide stretch (~2100 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da) .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : The azide group is thermally sensitive; storage at –20°C in inert atmospheres (Ar/N₂) is recommended. Accelerated stability studies (40°C/75% RH) over 14 days show <5% degradation by HPLC. Avoid exposure to strong acids/bases to prevent oxazole ring opening or azide decomposition .
Advanced Research Questions
Q. How do computational models (e.g., DFT, MD simulations) elucidate the electronic and reactive properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity.
- Fukui Functions : The azidomethyl group exhibits high nucleophilic susceptibility (f⁻ > 0.3), while the bromophenyl moiety is electrophilic (f⁺ ~ 0.25).
Molecular Dynamics (MD) simulations (AMBER force field) predict solvation effects in polar aprotic solvents (e.g., DMF), stabilizing the oxazole ring .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer : Discrepancies in NMR/IR assignments can be addressed via:
- X-ray Crystallography : Single-crystal analysis (e.g., P21/c space group, β = 100.57°) provides unambiguous bond lengths (C-O: 1.36 Å) and torsion angles .
- 2D NMR : HSQC and HMBC correlations differentiate overlapping signals (e.g., aromatic vs. oxazole protons) .
- Comparative Analysis : Cross-referencing with structurally analogous oxazoles (e.g., 2-phenyl-5-(4-fluorophenyl)oxazole) validates spectral trends .
Q. What mechanistic pathways explain the compound’s reactivity in click chemistry or photolysis applications?
- Methodological Answer : The azidomethyl group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (k₂ ~ 0.5 M⁻¹s⁻¹). Photolytic cleavage (λ = 365 nm) generates nitrene intermediates, which insert into C-H bonds (e.g., in polymer functionalization). Mechanistic studies using time-resolved IR spectroscopy reveal a 150 ps lifetime for the singlet nitrene state .
Q. How does the compound’s molecular geometry influence its supramolecular interactions in crystal packing?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
